3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C8H9BrN2 . The InChI string isInChI=1S/C8H9BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2
. The Canonical SMILES string is C1CNCC2=C1N=CC(=C2)Br
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 213.07 g/mol . It has a complexity of 140 . The topological polar surface area is 24.9 Ų . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass are both 211.99491 g/mol .Scientific Research Applications
Bromination and Amination Reactions
Naphthyridines and their derivatives undergo interesting chemical transformations, such as bromination and amination, which are critical for the synthesis of various organic compounds. For instance, thieno-fused naphthyridines have been successfully brominated, leading to regioselective bromination in certain positions. This provides a pathway for synthesizing compounds with specific substituents critical in organic synthesis and pharmacology (J. Malm et al., 1994).
Synthetic Approaches
The synthesis of tetrahydro-naphthyridines from brominated precursors is a key area of research. Reductive amination and other synthetic strategies have been developed to create a variety of naphthyridine derivatives. These synthetic methods are essential for producing compounds used in medicinal chemistry and materials science (Dmytro Sierov et al., 2020).
Pharmacological Applications
Some derivatives of naphthyridines exhibit potential pharmacological activities. For example, certain naphthyridine compounds have been evaluated for their inhibitory effects on acetylcholinesterase, an enzyme target for treating neurodegenerative diseases like Alzheimer's. This demonstrates the relevance of these compounds in designing new therapeutic agents (S. Vanlaer et al., 2009).
Novel Organic Transformations
Naphthyridine derivatives are also involved in unique organic reactions, leading to novel compounds with unexpected structures and properties. These transformations are crucial for expanding the toolkit of organic synthesis, allowing for the creation of new materials and drugs with specific functions (S. Sirakanyan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;;/h3,5,10H,1-2,4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMQONBAXDTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Br.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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